

# Application Notes and Protocols for ZD-4190 in Mouse Xenograft Models

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## Compound of Interest

Compound Name: ZD-4190

Cat. No.: B1663494

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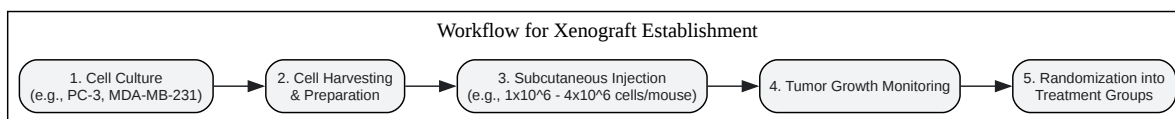
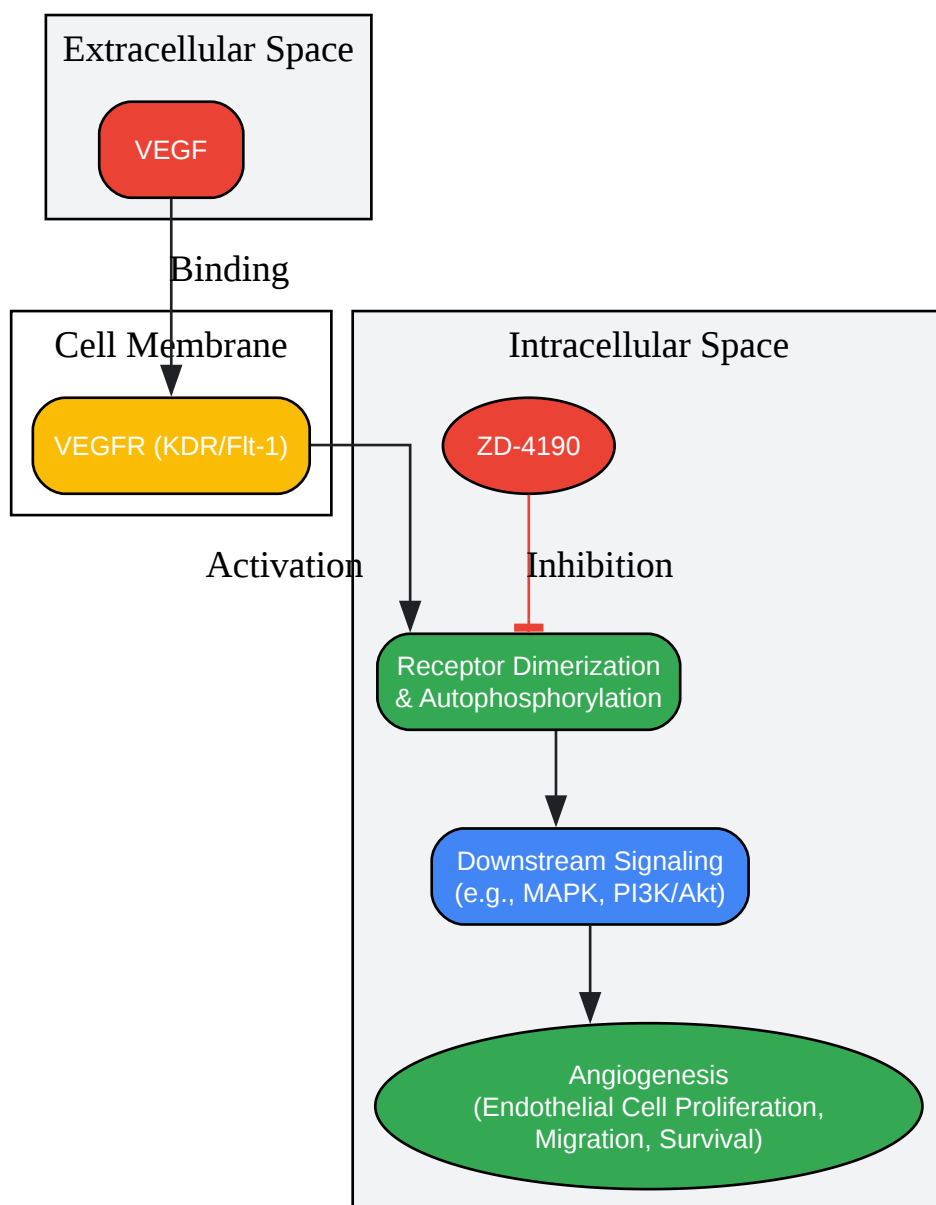
## For Researchers, Scientists, and Drug Development Professionals

### Introduction:

**ZD-4190** is a potent, orally active inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases (RTKs), primarily targeting KDR (VEGFR-2) and Flt-1 (VEGFR-1).[1] [2] By inhibiting VEGF signaling, **ZD-4190** effectively blocks angiogenesis, the process of new blood vessel formation that is crucial for solid tumor growth and survival.[1][2] These application notes provide a comprehensive overview of the use of **ZD-4190** in preclinical mouse xenograft models, summarizing effective dosages and providing detailed experimental protocols.

## Mechanism of Action

**ZD-4190** is a substituted 4-anilinoquinazoline that functions as an ATP-competitive inhibitor of VEGF receptor tyrosine kinases.[1] The binding of VEGF to its receptors, KDR and Flt-1, on endothelial cells stimulates receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This initiates a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. **ZD-4190** blocks this signaling cascade by inhibiting the kinase activity of the receptors.[1][3]



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## References

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- 2. Administration of VEGF receptor tyrosine kinase inhibitor increases VEGF production causing angiogenesis in human small-cell lung cancer xenografts - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. The antiangiogenic agent ZD4190 prevents tumour outgrowth in a model of minimal residual carcinoma in deep tissues - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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